4-(Trifluoromethylsulphinyl)nitrobenzene
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Overview
Description
4-(Trifluoromethylsulphinyl)nitrobenzene is an organic compound with the molecular formula C7H4F3NO3S and a molecular weight of 239.17 g/mol It is characterized by the presence of a trifluoromethylsulphinyl group and a nitro group attached to a benzene ring
Preparation Methods
One common method includes the reaction of 4-nitrobenzene with trifluoromethylsulphinyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Trifluoromethylsulphinyl)nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted benzene derivatives.
Scientific Research Applications
4-(Trifluoromethylsulphinyl)nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylsulphinyl)nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylsulphinyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethylsulphinyl)nitrobenzene can be compared with other similar compounds, such as:
4-(Trifluoromethylthio)nitrobenzene: This compound has a trifluoromethylthio group instead of a trifluoromethylsulphinyl group, resulting in different chemical and biological properties.
4-Nitrophenyl trifluoromethyl sulphoxide: This compound is structurally similar but has different reactivity and applications.
1-Nitro-4-trifluoromethanesulfinylbenzene: Another similar compound with slight variations in its chemical structure and properties.
Properties
IUPAC Name |
1-nitro-4-(trifluoromethylsulfinyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)6-3-1-5(2-4-6)11(12)13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEZTKJJCSPLDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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